molecular formula C18H23ClFN5OS B2907680 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216775-03-9

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2907680
CAS No.: 1216775-03-9
M. Wt: 411.92
InChI Key: MKMRJBOACDHFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex small molecule characterized by a pyrazole-carboxamide core linked to a 6-fluorobenzo[d]thiazol moiety and a dimethylaminopropyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Key structural features include:

  • Pyrazole ring: 1,3-dimethyl substitution likely reduces metabolic degradation compared to unsubstituted analogs.
  • Dimethylaminopropyl chain: The tertiary amine facilitates solubility and may contribute to interactions with biological targets.

This compound is part of a broader class of pyrazole-carboxamide derivatives studied for their diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS.ClH/c1-12-10-15(23(4)21-12)17(25)24(9-5-8-22(2)3)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRJBOACDHFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 6-fluorobenzo[d]thiazol, 1,3-dimethylpyrazole, dimethylaminopropyl, hydrochloride 477.94 (calc.) Enhanced solubility (HCl salt), fluorinated aromatic system
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3d) 4-fluorophenyl, 4-cyano, 5-chloro 421.0 Fluorine enhances stability; chloro and cyano groups increase electrophilicity
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichlorophenyl, cyano 437.1 Dichlorination may improve binding but reduce solubility

Key Observations :

  • Fluorine vs. Chlorine : The target’s 6-fluorobenzo[d]thiazol likely offers better metabolic stability and lower toxicity than chlorinated analogs (e.g., 3b) .
  • Salt Form : The hydrochloride salt in the target compound improves solubility compared to neutral analogs like 3d, which lack ionizable groups.
Physicochemical and Pharmacokinetic Properties
  • Solubility : The hydrochloride salt confers higher aqueous solubility than neutral derivatives (e.g., 3a–3e), critical for oral bioavailability .
  • ADMET Profile : Fluorine substitution may reduce cytochrome P450-mediated metabolism, extending half-life relative to chlorinated analogs .

Research Implications and Limitations

  • Lumping Strategies: As noted in , lumping structurally similar compounds (e.g., fluorinated vs. chlorinated derivatives) could streamline property prediction but may overlook subtle bioactivity differences .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; further in vitro assays are needed to validate inferred activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.